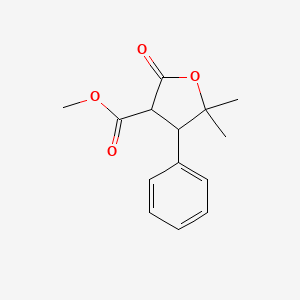

Methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate

CAS No.: 21864-05-1

Cat. No.: VC18750154

Molecular Formula: C14H16O4

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21864-05-1 |

|---|---|

| Molecular Formula | C14H16O4 |

| Molecular Weight | 248.27 g/mol |

| IUPAC Name | methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate |

| Standard InChI | InChI=1S/C14H16O4/c1-14(2)11(9-7-5-4-6-8-9)10(12(15)17-3)13(16)18-14/h4-8,10-11H,1-3H3 |

| Standard InChI Key | FEAWPMCUFZGKME-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(C(C(=O)O1)C(=O)OC)C2=CC=CC=C2)C |

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Stereochemistry

Methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate derives from the esterification of 5,5-dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carboxylic acid, replacing the carboxylic acid (-COOH) group with a methyl ester (-COOCH₃). This modification yields the molecular formula C₁₄H₁₆O₄ and a molecular weight of 248.27 g/mol, calculated by adding the mass of a methyl group (15.03 g/mol) to the parent acid’s molecular weight (234.25 g/mol) . The IUPAC name reflects its oxolane backbone, with substituents positioned at C-2 (keto), C-3 (ester), C-4 (phenyl), and C-5 (dimethyl).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆O₄ |

| Molecular Weight | 248.27 g/mol |

| IUPAC Name | Methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate |

| Parent Acid (CAS) | 63506-96-7 |

The stereochemistry of the oxolane ring and substituents remains undefined in available literature, suggesting opportunities for chiral resolution studies.

Synthesis and Reaction Pathways

Esterification of the Parent Acid

The most straightforward synthesis route involves the esterification of 5,5-dimethyl-2-oxo-4-phenyltetrahydrofuran-3-carboxylic acid. This typically employs Fischer esterification, where the acid reacts with methanol under acidic catalysis (e.g., H₂SO₄ or HCl):

.

Alternative methods include using acyl chlorides (e.g., reacting the acid with thionyl chloride to form RCOCl, followed by methanol quench) or DCC-mediated coupling for higher yields.

Cyclization Strategies

The parent acid’s synthesis involves cyclization reactions, often starting from γ-keto esters or via Dieckmann condensation. For the methyl ester, analogous pathways could utilize methyl γ-keto esters as precursors. For example, a diketone intermediate might undergo intramolecular cyclization in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the oxolane ring.

Physicochemical Properties

Solubility and Stability

As a methyl ester, the compound is expected to exhibit reduced water solubility compared to the parent acid due to decreased polarity. In polar aprotic solvents (e.g., DMSO, DMF), solubility is likely enhanced. Stability studies are absent, but the presence of a ketone and ester suggests susceptibility to hydrolysis under strongly acidic or basic conditions.

Spectroscopic Data

While experimental spectra are unavailable, key IR absorptions can be inferred:

-

Ester C=O stretch: ~1740 cm⁻¹

-

Ketone C=O stretch: ~1710 cm⁻¹

-

Aromatic C-H stretch: ~3050 cm⁻¹.

¹H NMR predictions include signals for the phenyl group (δ 7.2–7.4 ppm), methyl esters (δ 3.6–3.8 ppm), and dimethyl substituents (δ 1.2–1.4 ppm) .

Applications in Pharmaceutical and Synthetic Chemistry

Intermediate in Organic Synthesis

The methyl ester’s electron-withdrawing groups (ketone, ester) make it a candidate for nucleophilic acyl substitution reactions. It could serve as a precursor to amides, hydrazides, or reduced alcohols, expanding its utility in heterocycle synthesis .

Biological Activity

Though unstudied directly, the parent acid’s reported biological activities—including potential enzyme inhibition—suggest the ester may act as a prodrug. Esterases in vivo could hydrolyze the compound to release the active carboxylic acid, modulating bioavailability.

Comparative Analysis with Related Compounds

Table 2: Functional Group Impact on Properties

| Compound | Solubility (H₂O) | Reactivity |

|---|---|---|

| Parent Acid (C₁₃H₁₄O₄) | Moderate | High (COOH) |

| Methyl Ester (C₁₄H₁₆O₄) | Low | Moderate (COOCH₃) |

| Ethyl Ester Analogue | Very Low | Low (COOCH₂CH₃) |

The methyl ester’s balance of reactivity and lipophilicity positions it favorably for drug delivery systems compared to more hydrophobic analogues .

Industrial and Research Considerations

Scalability and Purification

Industrial synthesis would prioritize continuous flow reactors to enhance cyclization efficiency, as seen in analogous processes. Chromatography or recrystallization (using ethanol/water mixtures) may be required for purification, given the compound’s structural complexity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume